molecular formula C18H21ClN2O4S B411533 N~2~-(5-chloro-2-methylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(5-chloro-2-methylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer: B411533
Molekulargewicht: 396.9g/mol
InChI-Schlüssel: HHERWGACSDQRLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cambridge ID 6178890 is a chemical compound with the molecular formula C18H21ClN2O4S and a molecular weight of 396.9 g/mol . This compound is part of the ChemBridge library, which is widely used for screening and research purposes.

Vorbereitungsmethoden

The preparation of Cambridge ID 6178890 involves multiple synthetic routes. One common method includes the formation of carbon-carbon single bonds through reactions such as the Grignard reaction, aldol reaction, and Michael reaction . These reactions typically involve the addition of organometallic species or enolates to electrophiles under controlled conditions. Industrial production methods often utilize high-throughput synthesis techniques to ensure the compound’s purity and yield.

Analyse Chemischer Reaktionen

Cambridge ID 6178890 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cambridge ID 6178890 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Medicine: It is investigated for its potential therapeutic effects and drug development.

    Industry: It is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of Cambridge ID 6178890 involves its interaction with specific molecular targets and pathways. Computational methods, such as the MAVEN tool, are used to predict the compound’s direct drug targets and understand the modulated downstream pathways or signaling proteins . This helps in elucidating the biochemical interactions that produce its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Cambridge ID 6178890 can be compared with other similar compounds in the ChemBridge library. These compounds often share structural similarities but may differ in their specific chemical properties and applications . The uniqueness of Cambridge ID 6178890 lies in its specific molecular structure and the resulting chemical and biological activities.

Eigenschaften

Molekularformel

C18H21ClN2O4S

Molekulargewicht

396.9g/mol

IUPAC-Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H21ClN2O4S/c1-4-25-17-8-6-5-7-15(17)20-18(22)12-21(26(3,23)24)16-11-14(19)10-9-13(16)2/h5-11H,4,12H2,1-3H3,(H,20,22)

InChI-Schlüssel

HHERWGACSDQRLY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.